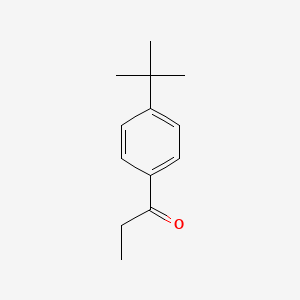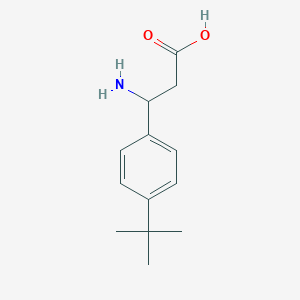
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C10H10N4O2 . It has diverse applications ranging from drug synthesis to material science, making it a valuable tool for innovation and advancements in various fields.
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives . The process involved refluxing a mixture of the compound, SOCl, and DMF, followed by evaporation under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H10N4O2/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(14)13-12/h2-5H,1H3,(H,13,16) . The compound has a molecular weight of 204.18 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.18 g/mol, a topological polar surface area of 70 Ų, and a hydrogen bond donor count of 1 . The compound also has a rotatable bond count of 1 .Applications De Recherche Scientifique
Antitumor Activity
This compound has been synthesized and evaluated for its growth inhibition in various human solid tumor cell lines and a human leukemia HL-60 cell line. Derivatives of this compound, particularly the carboxylate and carboxamide variants, have shown potent antitumor activity. For instance, certain derivatives displayed more potent antitumor activity than amides and even temozolomide against HL-60 cells, with survival rates of tumor cells being less than 10% at a concentration of 40 μg/mL .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of a range of derivatives with potential pharmacological activities. The synthesis process involves creating novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides, which are then evaluated for their biological activities .
Water Solubility Enhancement
Modifications of the compound have led to derivatives with considerably enhanced water solubility. This is a significant advancement as it improves the bioavailability of the compound, making it more suitable for further drug development .
Comparative Studies with Established Anticancer Drugs
The compound and its derivatives are used in comparative studies with established anticancer drugs like cisplatin and irinotecan. This helps in understanding the efficacy and potential of the compound in combination therapies .
Mechanism of Action Investigation
Research involving this compound also delves into its mechanism of action, particularly how it induces DNA damage in cancer cells. This is crucial for developing targeted cancer therapies that can effectively combat tumor resistance to alkylating agents .
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics and metabolism of the compound are essential to determine its stability, half-life, and the way it is processed within the body. This information is vital for dosage determination and safety assessments in clinical settings .
Resistance Mechanisms in Tumor Cells
The compound is used to study the primary mechanisms of tumor resistance to alkylating agents. Understanding the role of O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells can lead to the development of more effective cancer treatments .
Drug Solubility and Stability Research
Research on the solubility and stability of the compound contributes to the field of pharmaceutical sciences. It aids in the formulation of drugs that are not only effective but also stable and easy to administer .
Mécanisme D'action
Target of Action
Related compounds have been shown to have a broad spectrum of action on the cardiovascular system, including antihypertensive effects, inhibition of platelet aggregation, and inhibition of phosphodiesterases .
Mode of Action
Related compounds have been shown to exert their effects through various mechanisms, such as direct vasodilation .
Biochemical Pathways
Related compounds have been shown to affect a variety of pathways, including those involved in cardiovascular function .
Result of Action
Related compounds have been shown to have a variety of effects, including antihypertensive, antiasthmatic, antipsychotic, antidiabetic, anticonvulsant, antineoplastic, antimicrobial, antifungal, and antiparasitic activities .
Propriétés
IUPAC Name |
3-methyl-4-oxophthalazine-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNNFONKGVTDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345457 |
Source


|
| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99072-87-4 |
Source


|
| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)

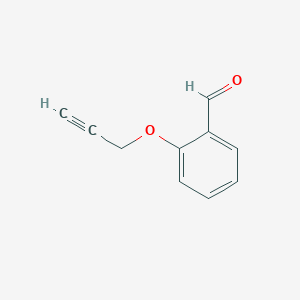
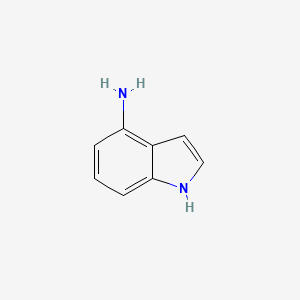



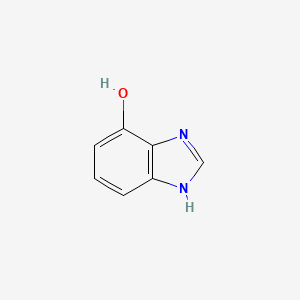
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)


